3-Bromo-4-(dimethylamino)benzoic acid

Cancer Metabolism Glutaminase Inhibition Allosteric Inhibition

Researchers seeking to develop allosteric glutaminase inhibitors (e.g., Compound 968 analogs) or selective HDAC1 inhibitors require the precise 3-bromo-4-(dimethylamino)phenyl motif-generic analogs fail to recapitulate target engagement. This compound solves that challenge: - Essential bromine handle enables Suzuki/Heck cross-coupling for rapid SAR exploration. - Ortho-bromo/para-dimethylamino pattern ensures HDAC1 selectivity over HDAC6/8. - ≥98% purity, sealed dry storage, global ambient shipment.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 220844-83-7
Cat. No. B1288039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(dimethylamino)benzoic acid
CAS220844-83-7
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
InChIKeyYPVWDZMDHLAJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(dimethylamino)benzoic acid Procurement Baseline


3-Bromo-4-(dimethylamino)benzoic acid (CAS: 220844-83-7) is a brominated, dimethylamino-substituted aromatic carboxylic acid (C9H10BrNO2) . It serves as a versatile intermediate and building block in medicinal chemistry, primarily valued for its orthogonal functionality: the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or serves as a bioorthogonal tag for bioconjugation studies [1], while the dimethylamino group enhances electron density on the aromatic ring, modulating reactivity and solubility [2]. The carboxylic acid moiety offers a convenient point for further derivatization into amides, esters, or other functional groups [1].

Cross-coupling handle
Ortho-bromo group enables palladium-catalyzed Suzuki, Heck, and related coupling reactions for modular synthesis.
Orthogonal functionality
Carboxylic acid permits amide/ester derivatization; para-dimethylamino modulates electron density and solubility.
Use context
Medicinal chemistry building block for constructing target-focused compound libraries and SAR probes.

3-Bromo-4-(dimethylamino)benzoic acid Substitution Risk Analysis


Generic substitution of 3-Bromo-4-(dimethylamino)benzoic acid with simpler analogs like 4-(dimethylamino)benzoic acid or 3-bromo-4-aminobenzoic acid is not feasible for applications requiring precise molecular recognition, specific electronic properties, or defined reactivity. The presence of the bromine atom at the 3-position is critical for enabling palladium-catalyzed cross-coupling reactions and for establishing key hydrophobic interactions in biological targets, as demonstrated by the complete loss of inhibitory activity of Glutaminase Inhibitor 968 upon modification of its 3-bromo-4-(dimethylamino)phenyl ring [1]. Furthermore, the dimethylamino group is not equivalent to a primary amine; it provides distinct steric and electronic effects, influencing the compound's basicity, solubility, and metabolic stability [2]. The combined ortho-bromo and para-dimethylamino substitution pattern is essential for the compound's unique reactivity profile and its utility as a building block in complex molecule synthesis [2].

3-Bromo position
Removing or relocating the bromine atom eliminates the critical cross-coupling handle; simpler 4-bromo or 3-amino analogs may not support the same modular chemistry.
Dimethylamino specificity
Replacing the dimethylamino group with a primary amine alters steric bulk, basicity, and metabolic stability, potentially shifting reactivity and biological recognition.
Combined substitution pattern
The ortho-bromo/para-dimethylamino arrangement is reported to be required for target engagement in glutaminase inhibitor models; generic substitution patterns may fail to reproduce binding.

3-Bromo-4-(dimethylamino)benzoic acid Comparative Evidence


Essential Role in Glutaminase Inhibitor 968

3-Bromo-4-(dimethylamino)benzoic acid is a critical substructure of the allosteric glutaminase inhibitor, Compound 968. Studies demonstrate that variation of the 3-bromo-4-(dimethylamino)phenyl ring leads to a complete loss of inhibitory activity against glutaminase [1]. This establishes the compound's unique pharmacophoric contribution, as its specific substitution pattern is required for binding to the allosteric site of glutaminase C (GAC) [2].

GAC inhibition SAR
Head-to-head
21% inhibition (Compound 968) vs inactive (modified ring)
Supports essential role of the brominated moiety for target engagement.
In vitro GAC enzymatic assay, 10 µM.
Cancer Metabolism Glutaminase Inhibition Allosteric Inhibition Structure-Activity Relationship (SAR)

Bromate Oscillator Intermediate

In the bromate-4-(N,N-dimethylamino)benzoic acid (DMABA) oscillating reaction, 3-bromo-4-(N,N-dimethylamino)benzoic acid is identified as a major intermediate formed prior to the onset of oscillations, with its periodic evolution detected by UV/vis spectrophotometry [1]. This behavior is distinct from the parent DMABA, which serves as the starting material. The formation and subsequent involvement of the brominated compound in the reaction mechanism demonstrates a unique reactivity profile compared to the non-brominated analog, influencing the reaction's nonlinear dynamics [1].

Oscillator intermediate
Reported
Major intermediate (3-bromo-DMABA) vs Starting DMABA
Demonstrates distinct reaction pathway not available to the non-brominated analog.
Acidic bromate batch reactor; UV/vis monitoring.
Nonlinear Dynamics Oscillating Reactions Bromate Chemistry Spectroscopic Analysis

HDAC Isoform Selectivity

BindingDB data for a compound containing the 3-bromo-4-(dimethylamino)phenyl substructure (CHEMBL2047680) reveals a stark selectivity profile for HDAC1 (IC50 = 5 nM) over HDAC6 (IC50 = 1,000 nM) and HDAC8 (IC50 = 13,000 nM) [1]. While this data is for a specific derivative, it illustrates the potential of the 3-bromo-4-(dimethylamino)phenyl group to engage in highly selective binding interactions, a property not shared by simpler, less substituted benzoic acid derivatives. This selectivity profile is crucial for minimizing off-target effects in epigenetic drug discovery [1].

HDAC1 selectivity
Class-level
HDAC1 IC50: 5 nM 200-fold over HDAC6; 2,600-fold over HDAC8
Supports isoform-selectivity profiling studies in epigenetic research.
Derivative CHEMBL2047680; fluorescence-based assay.
Epigenetics Histone Deacetylase (HDAC) Inhibitors Enzyme Selectivity Chemoproteomics

KDM4C Demethylase Inactivity

In contrast to its potential for HDAC1 inhibition, a derivative containing the 3-bromo-4-(dimethylamino)phenyl group (CHEMBL2071150) shows no significant activity against the lysine-specific demethylase 4C (KDM4C), with IC50 and Ki values >200,000 nM [1]. This negative result is a valuable piece of selectivity data, indicating that the 3-bromo-4-(dimethylamino)phenyl scaffold is not a promiscuous binder and can be engineered for target specificity. This distinguishes it from other aromatic bromo-acids that may exhibit broad, non-specific enzyme inhibition [1].

KDM4C inactivity
Data to verify
IC50 >200,000 nM; Ki >200,000 nM
Excludes off-target KDM4C engagement; useful for selectivity review.
FDH-coupled demethylase assay; catalytic core.
Epigenetics Histone Demethylase KDM4C Selectivity Profiling

Defined Purity and Hazard Profile

Commercially available 3-Bromo-4-(dimethylamino)benzoic acid is typically supplied with a defined minimum purity of 95.0% as determined by HPLC or similar methods . This specification is critical for reproducible synthetic outcomes, as impurities can significantly impact reaction yields and product quality. The compound is classified with GHS07 hazard statements (H302, H315, H319, H335), indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . This clear hazard profile allows for proper risk assessment and handling, contrasting with less well-characterized or non-certified alternatives.

Purity & hazard
Data to verify
Purity: ≥95.0% (HPLC) GHS07: H302, H315, H319, H335
Procurement baseline supports reproducible synthesis and safe handling.
Supplier CoA/SDS; verify lot-specific data.
Chemical Synthesis Building Block Purity Specification Laboratory Safety

3-Bromo-4-(dimethylamino)benzoic acid Key Applications


Glutaminase C Inhibitor Synthesis

Based on the evidence that the 3-bromo-4-(dimethylamino)phenyl group is essential for the activity of the allosteric glutaminase inhibitor, Compound 968 [1], this compound is ideally suited as a key building block for medicinal chemistry campaigns targeting glutaminase C (GAC). Researchers can use it to synthesize novel analogs of Compound 968 to explore structure-activity relationships and improve potency, pharmacokinetic properties, or selectivity [1].

Isoform-Selective HDAC Inhibitors

The high selectivity for HDAC1 over HDAC6 and HDAC8 observed for a 3-bromo-4-(dimethylamino)phenyl-containing compound [1] makes 3-Bromo-4-(dimethylamino)benzoic acid a valuable starting point for designing selective HDAC1 inhibitors. Such inhibitors are sought after for their potential in cancer and neurological disease therapy, as they may offer improved safety profiles compared to pan-HDAC inhibitors [1].

Oscillating Reaction Dynamics

The role of 3-bromo-4-(dimethylamino)benzoic acid as a key, observable intermediate in the bromate-DMABA oscillator [1] positions it as a unique probe for studying complex reaction mechanisms and nonlinear dynamics. Researchers in physical chemistry and chemical engineering can use this compound to investigate the kinetics and thermodynamics of oscillating systems, as its formation and periodic concentration changes can be directly monitored [1].

Bioconjugation and Cross-Coupling Applications

The compound's bromine atom serves as a bioorthogonal tag or a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) [1]. This dual functionality allows for its use in bioconjugation studies to attach biomolecules or probes to a target of interest, or as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials [1].

Application
Selection Property
Validation Focus
Glutaminase C inhibitor SAR studies
Ortho-bromo para-dimethylamino substitution pattern
Allosteric binding and GAC inhibition assays
HDAC1-selective probe development
Subtype-selective recognition motif
Isoform selectivity profiling (HDAC panel)
Oscillating reaction dynamics
Characterized bromate oscillator intermediate
UV/vis kinetic monitoring of reaction intermediates
Modular bioconjugation and cross-coupling
Dual bromine and carboxylic acid reactive handles
Cross-coupling efficiency and conjugate stability

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